Oct-3-ynoic acid
Overview
Description
Oct-3-ynoic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid with an alkyne functional group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Oct-3-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond, followed by carboxylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Oct-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkenes or alkanes.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines are used for amidation.
Major Products:
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alkenes or alkanes.
Substitution: Products include esters or amides.
Scientific Research Applications
Oct-3-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with alkyne functionalities.
Biology: Studies have explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role in metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Oct-3-ynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Octanoic acid: A saturated fatty acid with similar chain length but lacking the alkyne group.
3-Hexynoic acid: A shorter-chain alkyne carboxylic acid.
3-Decynoic acid: A longer-chain alkyne carboxylic acid.
Uniqueness: Oct-3-ynoic acid is unique due to its specific chain length and the presence of the alkyne group at the third carbon position. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
IUPAC Name |
oct-3-ynoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-4,7H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBHCNKFZKBAIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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